Olaquindox

Description

Structure

3D Structure

Propriétés

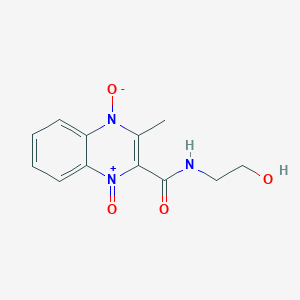

IUPAC Name |

N-(2-hydroxyethyl)-3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4/c1-8-11(12(17)13-6-7-16)15(19)10-5-3-2-4-9(10)14(8)18/h2-5,16H,6-7H2,1H3,(H,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURHTASYUMWZCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040726 | |

| Record name | Olaquindox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow solid; [Merck Index] May cause irritation; Inhalation may cause sensitization, asthma symptoms, or breathing difficulties; Can cause photosensitivity; Harmful by ingestion; [Aldrich MSDS] | |

| Record name | Olaquindox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1241 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in water, Insoluble in most organic solvents. | |

| Record name | OLAQUINDOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow crystals | |

CAS No. |

23696-28-8 | |

| Record name | Olaquindox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23696-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olaquindox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Olaquindox | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLAQUINDOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3LAW9U88T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OLAQUINDOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

209 °C (decomposes) | |

| Record name | OLAQUINDOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Chemical Characterization of Olaquindox

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of olaquindox, a quinoxaline derivative formerly used as an antibacterial agent and growth promoter in veterinary medicine. Due to concerns over its potential toxicity, a thorough understanding of its synthesis and analytical characterization is crucial for regulatory monitoring, residue analysis, and further toxicological studies.

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing with the oxidation and cyclization of o-nitroaniline. While a detailed, publicly available, step-by-step protocol for the industrial synthesis of this compound is not readily found in the scientific literature, the general synthetic route involves the following key transformations:

-

Oxidative cyclization of o-nitroaniline: o-Nitroaniline is treated with an oxidizing agent, such as sodium hypochlorite, in the presence of a base. This reaction leads to the formation of a benzofuroxan intermediate.

-

Reaction with a β-keto ester: The benzofuroxan intermediate is then reacted with a β-keto ester, like ethyl acetoacetate. This step forms the quinoxaline ring system.

-

Amidation: The ester group on the quinoxaline ring is subsequently amidated by reaction with ethanolamine to yield the final product, this compound.

A detailed experimental protocol for a similar quinoxaline-1,4-dioxide derivative, 6(7)-sulfonamido-substituted quinoxaline 1,4-dioxide, provides insights into the potential reaction conditions. In this synthesis, the oxidative cyclization of the corresponding o-nitroaniline is performed using sodium hypochlorite in the presence of potassium hydroxide in dimethylformamide (DMF) at low temperatures (0-5 °C)[1].

Experimental Protocol for a Related Quinoxaline-1,4-Dioxide

The following protocol for the synthesis of 5-sulfonamidobenzofuroxan, a key intermediate for a related compound, illustrates the general conditions that could be adapted for this compound synthesis.

| Step | Reagent/Solvent | Conditions | Purpose |

| 1 | 4-amino-3-nitrosulfonamide, DMF | 0-5 °C | Dissolution of the starting material. |

| 2 | Sodium hypochlorite, aq. KOH | Dropwise addition at 0-5 °C, stir for 30 min | Oxidative cyclization to form the benzofuroxan ring. |

| 3 | Water | Addition to the reaction mixture | Precipitation of the product. |

| 4 | Filtration, washing, and drying | Standard laboratory procedures | Isolation and purification of the intermediate. |

Note: This protocol is for a related compound and would require optimization for the synthesis of this compound.

Chemical Characterization of this compound

The chemical characterization of this compound is essential for its identification, purity assessment, and quantification in various matrices. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Characterization

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for Desoxy Mequindox [2]

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Coupling Constant (J, Hz) |

| 2.87 | s | 3H | COCH₃ | - |

| 3.00 | s | 3H | CH₃ | - |

| 7.77-7.88 | m | 2H | H6, H7 | - |

| 8.06 | d | 1H | H5 | 7.6 |

| 8.14 | d | 1H | H8 | 7.2 |

2.1.2. Infrared (IR) Spectroscopy

Detailed IR spectral data with peak assignments for this compound are not publicly available. However, based on its chemical structure, the following characteristic absorption bands can be expected.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3500-3200 (broad) | O-H stretch | Hydroxyl group |

| 3400-3250 (medium) | N-H stretch | Amide |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Aliphatic |

| 1700-1630 | C=O stretch | Amide (Amide I band) |

| 1600-1585, 1500-1400 | C=C stretch | Aromatic ring |

| ~1300 | N=O stretch | N-oxide |

| 1320-1000 | C-O stretch | Alcohol |

2.1.3. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for the identification and structural elucidation of this compound and its metabolites. The fragmentation pattern provides valuable information about the molecule's structure.

Table 3: Mass Spectrometry Fragmentation Data for this compound and its Metabolites [3][4]

| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Proposed Fragmentation |

| This compound | 264.1 | 247.1, 233.1, 217.1, 188.1 | Loss of OH from N-oxide, loss of CH₂OH, loss of CONHCH₂CH₂OH |

| Desoxythis compound (DOLQ) | 232 | 145, 143 | - |

| 3-methyl-quinoxaline-2-carboxylic acid (MQCA) | 189.1 | 171.1, 143.1 | Loss of H₂O, loss of CO |

| Quinoxaline-2-carboxylic acid (QCA) | 175.1 | 129.1 | Loss of COOH |

Chromatographic Characterization

High-performance liquid chromatography (HPLC) is the primary technique for the separation and quantification of this compound in various samples.

Table 4: HPLC Methods for the Analysis of this compound

| Stationary Phase | Mobile Phase | Detection | Sample Matrix | Reference |

| C18 | Methanol/Water | UV | Animal Tissues | [5] |

| C18 | Acetonitrile/Water with Formic Acid | MS/MS | Animal Tissues | [4] |

2.2.1. Experimental Protocol for HPLC-UV Analysis

The following is a general protocol for the analysis of this compound and its metabolites in animal tissues by HPLC-UV[5].

-

Sample Preparation:

-

Homogenize tissue samples.

-

Extract with a suitable organic solvent (e.g., acetonitrile).

-

Perform solid-phase extraction (SPE) for cleanup using a cartridge like Oasis HLB.

-

Elute the analytes with methanol.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of methanol and water.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector at a specified wavelength (e.g., 254 nm).

-

Injection Volume: 20-40 µL.

-

Signaling Pathway and Mechanism of Action

Recent studies have elucidated the molecular mechanisms underlying the toxicity of this compound, particularly its ability to induce apoptosis (programmed cell death). The primary pathway involves the generation of reactive oxygen species (ROS) and the subsequent activation of stress-activated protein kinase pathways.

ROS-Mediated JNK/p38 MAPK Signaling Pathway

Exposure of cells to this compound leads to an increase in intracellular ROS[6]. These ROS act as upstream signaling molecules that trigger the phosphorylation and activation of c-Jun N-terminal kinases (JNK) and p38 mitogen-activated protein kinases (p38 MAPK)[6]. The activation of these pathways ultimately leads to the execution of the apoptotic program. Interestingly, inhibition of JNK and p38 MAPK has been shown to potentiate this compound-induced apoptosis, suggesting a complex regulatory role of these kinases[6].

This compound-induced apoptotic signaling pathway.

Conclusion

This technical guide has summarized the available information on the synthesis and chemical characterization of this compound. While the general synthetic pathway is understood, a detailed experimental protocol remains elusive in the public domain. The analytical characterization of this compound is well-established, with HPLC and LC-MS/MS being the methods of choice for its detection and quantification. The toxicological effects of this compound are mediated, at least in part, through the induction of ROS and the activation of the JNK and p38 MAPK signaling pathways, leading to apoptosis. This information is vital for researchers and professionals involved in drug development, food safety, and toxicology. Further research is warranted to fully elucidate the synthesis details and to expand the library of spectral data for this compound.

References

- 1. TCS2 Increases this compound-Induced Apoptosis by Upregulation of ROS Production and Downregulation of Autophagy in HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-Induced Liver Damage Involved the Crosstalk of Oxidative Stress and p53 In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. digital.csic.es [digital.csic.es]

- 5. Frontiers | Tissue Depletion of this compound and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue [frontiersin.org]

- 6. This compound-induced apoptosis is suppressed through p38 MAPK and ROS-mediated JNK pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Olaquindox

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olaquindox is a quinoxaline-di-N-oxide derivative with a history of use as an antibacterial agent and growth promoter in livestock. Its mechanism of action has been a subject of considerable research, with evidence pointing towards a multi-faceted process primarily centered on the induction of DNA damage. While some sources suggest a direct interaction with DNA gyrase, a critical enzyme in bacterial DNA replication, the predominant and more substantiated mechanism involves the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its effects on DNA and the putative role of DNA gyrase.

Postulated Interaction with DNA Gyrase

Several sources propose that the antibacterial activity of this compound stems from its ability to cause dysfunction of DNA gyrase, leading to the disruption of bacterial DNA structure and ultimately, cell death[1][2]. DNA gyrase, a type II topoisomerase, is essential for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. Inhibition of this enzyme is a well-established mechanism for quinolone antibiotics.

However, a direct, quinolone-like inhibitory interaction of this compound with DNA gyrase is not well-documented in the scientific literature. There is a notable absence of quantitative data, such as IC50 values, from in vitro DNA gyrase inhibition assays for this compound. The connection between this compound and DNA gyrase is further suggested by the observation that the OqxAB efflux pump can confer resistance to both this compound and quinolones, hinting at a potential overlap in their mechanisms of action or resistance pathways.

Core Mechanism: Reactive Oxygen Species (ROS) Generation and DNA Damage

The most extensively supported mechanism of action for this compound is its ability to induce significant DNA damage through the generation of reactive oxygen species (ROS)[3][4][5][6][7][8][9]. This process is believed to be central to its antibacterial effects and is also implicated in its genotoxicity in eukaryotic cells.

The proposed signaling pathway is as follows:

-

Metabolic Activation: this compound, a quinoxaline-N,N-dioxide, is metabolically reduced in biological systems. This reduction process is a key step in its activation and the subsequent generation of ROS.

-

ROS Production: The metabolic activation of this compound leads to the production of ROS, including superoxide anions and hydroxyl radicals.

-

Oxidative Stress: The accumulation of ROS creates a state of oxidative stress within the cell, overwhelming its antioxidant defenses.

-

DNA Damage: ROS directly attacks cellular macromolecules, most notably DNA. This results in various forms of DNA damage, including single- and double-strand breaks and the formation of oxidized bases such as 8-hydroxy-2'-deoxyguanosine (8-OHdG).

-

Cellular Consequences: The extensive DNA damage triggers cellular responses such as the activation of DNA repair pathways (e.g., the SOS response in bacteria), cell cycle arrest, and ultimately, apoptosis or cell death. In human cell lines, this compound has been shown to induce DNA damage and S-phase arrest, involving the p53 signaling pathway[3][10][11][12].

The logical relationship and workflow for investigating this mechanism are depicted in the following diagrams.

Quantitative Data

Currently, there is a lack of publicly available quantitative data specifically detailing the direct inhibition of DNA gyrase by this compound. The majority of quantitative studies focus on its genotoxic and cytotoxic effects.

| Parameter | Cell Line | Value | Reference |

| Genotoxicity | Human HepG2 cells | Dose-dependent increase in DNA damage | [7][8][9] |

| Cytotoxicity | Human HepG2 cells | Dose- and time-dependent decrease in cell viability | [8][9] |

| ROS Induction | Human HepG2 cells | Significant increase in intracellular ROS levels | [7][8][9] |

| 8-OHdG Formation | Human HepG2 cells | Increased levels of 8-OHdG | [7][8] |

Experimental Protocols

DNA Gyrase Supercoiling Assay (for assessment of direct inhibition)

This assay is fundamental to determining if a compound directly inhibits the supercoiling activity of DNA gyrase.

Objective: To measure the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase in the presence and absence of an inhibitor.

Materials:

-

Purified DNA gyrase (e.g., from E. coli)

-

Relaxed plasmid DNA (e.g., pBR322)

-

Gyrase assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, spermidine, and ATP)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Control inhibitor (e.g., ciprofloxacin)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

-

Gel imaging system

Procedure:

-

Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound or control.

-

Initiate the reaction by adding DNA gyrase.

-

Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., SDS/EDTA).

-

Analyze the DNA topology by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.

-

Stain the gel and visualize the DNA bands.

-

Quantify the amount of supercoiled DNA in each lane to determine the extent of inhibition and calculate the IC50 value.

Reactive Oxygen Species (ROS) Detection Assay

Objective: To quantify the intracellular production of ROS in cells treated with this compound.

Materials:

-

Cell line of interest (e.g., HepG2 or a bacterial strain)

-

Cell culture medium and supplements

-

This compound

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or plate reader

Procedure:

-

Seed cells in appropriate culture vessels (e.g., 96-well plates or chamber slides).

-

Allow cells to adhere and grow to the desired confluency.

-

Treat the cells with various concentrations of this compound for the desired time.

-

Wash the cells with PBS.

-

Incubate the cells with DCFH-DA solution in the dark. DCFH-DA is cell-permeable and is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.

-

The fluorescence intensity is directly proportional to the amount of intracellular ROS.

Comet Assay (Single Cell Gel Electrophoresis)

Objective: To detect and quantify DNA strand breaks in individual cells.

Materials:

-

Treated and control cells

-

Low melting point agarose

-

Normal melting point agarose

-

Microscope slides

-

Lysis solution (containing high salt and detergents)

-

Alkaline or neutral electrophoresis buffer

-

DNA staining agent (e.g., SYBR Green or ethidium bromide)

-

Fluorescence microscope with appropriate filters

-

Image analysis software

Procedure:

-

Harvest cells treated with this compound and control cells.

-

Embed the cells in low melting point agarose and layer onto a pre-coated slide.

-

Lyse the cells in a high-salt lysis solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Subject the slides to electrophoresis under alkaline (for single-strand breaks) or neutral (for double-strand breaks) conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Stain the DNA and visualize using a fluorescence microscope.

-

Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software.

Conclusion

The primary mechanism of action of this compound is the induction of DNA damage mediated by the generation of reactive oxygen species. While its effect is described in some contexts as causing "dysfunction of DNA gyrase," there is a lack of direct evidence for a quinolone-like inhibition of this enzyme. The genotoxic effects of this compound, stemming from oxidative stress, are well-supported by experimental data. For drug development professionals, it is crucial to consider the potent DNA-damaging properties of this compound and its metabolites. Further research, specifically employing in vitro DNA gyrase inhibition assays, is necessary to definitively elucidate any direct role of DNA gyrase in the antibacterial action of this compound.

References

- 1. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of DNA gyrase by optically active ofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual Targeting of Topoisomerase IV and Gyrase To Reduce Mutant Selection: Direct Testing of the Paradigm by Using WCK-1734, a New Fluoroquinolone, and Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound-induced genotoxicity and oxidative DNA damage in human hepatoma G2 (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Interaction between DNA Gyrase and Quinolones: Effects of Alanine Mutations at GyrA Subunit Residues Ser83 and Asp87 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Genotoxic Footprint of Olaquindox: A Technical Guide to Oxidative DNA Damage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olaquindox, a quinoxaline 1,4-dioxide derivative, has been utilized as a growth promoter and antimicrobial agent in the livestock industry. However, mounting evidence has raised significant concerns regarding its genotoxic and carcinogenic potential, leading to restrictions on its use in many countries. This technical guide provides an in-depth examination of the mechanisms underlying this compound-induced genotoxicity, with a primary focus on its role in instigating oxidative DNA damage. We will delve into the experimental evidence, present quantitative data from key studies in a structured format, detail the methodologies of pivotal assays, and visualize the intricate signaling pathways involved. This guide is intended to be a comprehensive resource for researchers and professionals investigating the toxicological profile of this compound and similar compounds.

Introduction

The genotoxicity of a compound refers to its ability to damage the genetic material (DNA) within a cell, potentially leading to mutations and cancer. This compound has been shown to exert genotoxic effects across various cell lines and in vivo models.[1][2] A central mechanism implicated in this toxicity is the generation of reactive oxygen species (ROS), which are highly reactive molecules that can inflict damage upon cellular macromolecules, including DNA.[1][3] This document synthesizes the current understanding of how this compound induces oxidative DNA damage and the subsequent cellular responses.

Quantitative Assessment of this compound-Induced Genotoxicity

Multiple studies have quantified the extent of DNA damage and cellular toxicity induced by this compound. The following tables summarize key quantitative findings from research on human cell lines, providing a comparative overview of its genotoxic effects.

Table 1: Cytotoxicity of this compound in Human Cell Lines

| Cell Line | Exposure Time (h) | IC50 Value (µg/mL) | Reference |

| HEK293 | 24 | ~800 | [4] |

| HepG2 | 24 | Not explicitly stated, but significant viability decrease at 200 µg/mL | [2] |

Table 2: this compound-Induced DNA Damage (Comet Assay) in HepG2 Cells

| This compound Concentration (µg/mL) | % Tail DNA (Mean ± SD) | Tail Length (µm, Mean ± SD) | Tail Moment (Mean ± SD) | Reference |

| 0 (Control) | 4.1 ± 1.2 | 5.2 ± 1.5 | 0.21 ± 0.08 | [5] |

| 50 | 10.2 ± 2.1 | 12.8 ± 2.5 | 1.30 ± 0.34 | [5] |

| 100 | 18.5 ± 3.5 | 22.1 ± 4.1 | 4.10 ± 0.82 | [5] |

| 200 | 29.8 ± 4.8 | 35.7 ± 5.6 | 10.6 ± 2.1** | [5] |

| *Data are presented as mean ± standard deviation. *p < 0.01 compared with the control group. |

Table 3: this compound-Induced Micronucleus (MN) Formation in HepG2 Cells

| This compound Concentration (µg/mL) | MN Frequency (‰, Mean ± SD) | Reference |

| 0 (Control) | 5.3 ± 1.5 | [1][2] |

| 50 | 12.7 ± 2.1 | [1][2] |

| 100 | 21.3 ± 3.2 | [1][2] |

| 200 | 35.8 ± 4.5** | [1][2] |

| *Data are presented as mean ± standard deviation. *p < 0.01 compared with the control group. |

Table 4: this compound-Induced Oxidative Stress Markers

| Cell Line | This compound Concentration (µg/mL) | Parameter | Fold Increase vs. Control (Approx.) | Reference |

| HepG2 | 200 | Intracellular ROS | ~2.5 | [2] |

| HepG2 | 200 | 8-OHdG Levels | ~3.0 | [2] |

| HEK293 | 400 | Intracellular ROS | Significant increase (p < 0.01) | [3] |

| HEK293 | 800 | Intracellular ROS | Significant increase (p < 0.01) | [3] |

| HEK293 | 400 | MDA Levels | ~1.6 | [3] |

| HEK293 | 800 | MDA Levels | ~1.9 | [3] |

| HEK293 | 400 | GSH Levels | Decrease to ~68% | [3] |

| HEK293 | 800 | GSH Levels | Decrease to ~56% | [3] |

| HEK293 | 400 | CAT Activity | Decrease to ~76% | [3] |

| HEK293 | 800 | CAT Activity | Decrease to ~64% | [3] |

Core Signaling Pathways in this compound Genotoxicity

The genotoxic effects of this compound are mediated by a complex network of intracellular signaling pathways. A key initiating event is the generation of ROS, which subsequently triggers DNA damage and activates stress-response pathways.

Caption: this compound-induced genotoxicity signaling cascade.

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducible assessment of genotoxicity. This section outlines the methodologies for key assays used to evaluate this compound-induced DNA damage.

Alkaline Single Cell Gel Electrophoresis (Comet Assay)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[6]

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Protocol:

-

Cell Preparation: Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

-

Slide Preparation: Mix cell suspension with low-melting-point agarose (at 37°C) at a 1:10 ratio (v/v). Pipette 75 µL of this mixture onto a pre-coated microscope slide and cover with a coverslip. Allow the agarose to solidify at 4°C for 10 minutes.

-

Lysis: Gently remove the coverslip and immerse the slides in cold lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for 1-2 hours at 4°C.

-

Alkaline Unwinding: Immerse slides in a horizontal electrophoresis tank containing freshly prepared alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13) for 20-40 minutes at 4°C to allow for DNA unwinding.

-

Electrophoresis: Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes at 4°C.

-

Neutralization: Gently wash the slides three times for 5 minutes each with neutralization buffer (0.4 M Tris, pH 7.5).

-

Staining: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green I).

-

Visualization and Scoring: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the percentage of DNA in the comet tail, tail length, and tail moment. At least 50-100 cells should be scored per sample.

Caption: Workflow for the Alkaline Comet Assay.

Cytokinesis-Block Micronucleus (CBMN) Assay

The CBMN assay is a comprehensive method to assess chromosome damage, including both chromosome loss and breakage.[1][2]

Principle: Cells are cultured in the presence of cytochalasin B, an agent that blocks cytokinesis (the final stage of cell division). This results in the accumulation of binucleated cells that have completed nuclear division but not cellular division. Micronuclei, which are small, separate nuclei containing chromosome fragments or whole chromosomes that have lagged during mitosis, can be easily scored in these binucleated cells.

Protocol:

-

Cell Culture: Seed cells at an appropriate density and expose them to various concentrations of this compound for a duration equivalent to 1.5-2 normal cell cycles.

-

Addition of Cytochalasin B: Add cytochalasin B (final concentration of 3-6 µg/mL) at a time point that allows for the accumulation of binucleated cells (typically 44 hours for human lymphocytes).

-

Harvesting: Harvest the cells by centrifugation.

-

Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic solution (e.g., 0.075 M KCl) and incubate for a short period to swell the cells.

-

Fixation: Fix the cells with a freshly prepared mixture of methanol and acetic acid (e.g., 3:1 v/v). Repeat the fixation step 2-3 times.

-

Slide Preparation: Drop the fixed cell suspension onto clean, cold microscope slides and allow them to air dry.

-

Staining: Stain the slides with a suitable dye, such as Giemsa or acridine orange.

-

Scoring: Under a light or fluorescence microscope, score the frequency of micronuclei in at least 1000 binucleated cells per treatment group according to established criteria.

Caption: Workflow for the Cytokinesis-Block Micronucleus Assay.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The production of ROS is a key event in this compound-induced toxicity.[3] The use of fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a common method for its detection.

Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.

Protocol:

-

Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with different concentrations of this compound for the desired time.

-

Loading with DCFH-DA: Wash the cells with serum-free medium or PBS. Incubate the cells with DCFH-DA solution (typically 10-20 µM) in serum-free medium for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with PBS to remove excess probe.

-

Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize the cells using a fluorescence microscope.

Quantification of 8-hydroxy-2'-deoxyguanosine (8-OHdG)

8-OHdG is a major product of oxidative DNA damage and serves as an established biomarker of oxidative stress.[2]

Principle: The level of 8-OHdG in DNA samples can be quantified using a competitive enzyme-linked immunosorbent assay (ELISA). In this assay, 8-OHdG in the sample competes with a fixed amount of 8-OHdG coated on the microplate for binding to a specific primary antibody. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is then added, followed by a substrate that produces a colored product. The intensity of the color is inversely proportional to the concentration of 8-OHdG in the sample.

Protocol (General ELISA Kit Procedure):

-

DNA Isolation and Digestion: Isolate genomic DNA from treated and control cells. Digest the DNA to single nucleosides using nuclease P1 and alkaline phosphatase.

-

Sample Preparation: Prepare standards and diluted samples.

-

ELISA:

-

Add standards and samples to the wells of the 8-OHdG-coated microplate.

-

Add the primary antibody and incubate.

-

Wash the plate to remove unbound antibody.

-

Add the HRP-conjugated secondary antibody and incubate.

-

Wash the plate to remove unbound secondary antibody.

-

Add the substrate solution and incubate to allow color development.

-

Stop the reaction with a stop solution.

-

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculation: Calculate the concentration of 8-OHdG in the samples by comparing their absorbance to the standard curve.

Conclusion

The evidence presented in this technical guide strongly indicates that this compound induces genotoxicity primarily through the generation of reactive oxygen species, leading to oxidative DNA damage. The activation of the p53 and MAPK signaling pathways are critical cellular responses to this damage, often culminating in apoptosis or cell cycle arrest. The quantitative data and detailed experimental protocols provided herein offer a robust framework for researchers and drug development professionals to assess the genotoxic potential of this compound and other quinoxaline derivatives. A thorough understanding of these mechanisms is paramount for regulatory assessment and the development of safer alternatives in veterinary medicine. Further research should continue to elucidate the intricate molecular details of this compound's mode of action to better predict and mitigate its adverse health effects.

References

- 1. This compound-induced genotoxicity and oxidative DNA damage in human hepatoma G2 (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. TCS2 Increases this compound-Induced Apoptosis by Upregulation of ROS Production and Downregulation of Autophagy in HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Fate of Olaquindox: A Comparative Analysis in Swine and Poultry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Olaquindox, a quinoxaline-1,4-dioxide derivative, has been utilized as a growth promoter in livestock. However, concerns over its potential toxicity and the nature of its residues have led to restrictions on its use in many regions.[1][2][3][4][5] A thorough understanding of its metabolic pathways in target species is crucial for both regulatory assessment and the development of safer alternatives. This technical guide provides a comprehensive overview of the metabolic disposition of this compound in swine and poultry, detailing the biotransformation pathways, summarizing quantitative residue data, and outlining the experimental protocols employed in key studies.

Introduction

This compound is rapidly absorbed and extensively metabolized in both swine and poultry.[6][7][8][9] The primary metabolic routes involve the reduction of the N-oxide groups, oxidation of the side chain, and hydrolysis.[7][8][9][10] These transformations lead to a variety of metabolites, some of which are persistent in edible tissues and are of toxicological concern.[1][10] This document synthesizes the available scientific literature to present a detailed comparative analysis of this compound metabolism in these two important food-producing species.

Metabolic Pathways of this compound

The biotransformation of this compound in swine and poultry follows a series of reduction and oxidation reactions. The major metabolic pathways include the sequential reduction of the two N-oxide moieties and the oxidation of the side chain, ultimately leading to the formation of 3-methyl-quinoxaline-2-carboxylic acid (MQCA).[8][10][11]

A proposed metabolic pathway for this compound in both swine and broilers is illustrated below. This pathway involves the formation of several key metabolites, including N1-deoxythis compound (O1), deoxythis compound (O2), and other oxidized and hydrolyzed products.[11][12]

Proposed metabolic pathway of this compound in swine and broilers.

In pigs, a significant portion of an oral dose of this compound is excreted in the urine unchanged, along with its mono-N-oxide metabolites.[1][6] Studies have identified up to 16 different metabolites in pigs.[7][8] In both pigs and broilers, eight common metabolites (O1-O8) have been identified.[13][14] The N-oxide reduction is a major metabolic pathway in the liver microsomes of both species.[15]

Quantitative Data on Tissue Residues

The depletion of this compound and its metabolites from edible tissues has been the subject of several studies. The following tables summarize the mean concentrations of this compound and its major metabolites in the tissues of pigs and broilers after oral administration.

Table 1: Mean Concentrations (µg/kg) of this compound and its Metabolites in Pig Tissues [11][16]

| Time after Withdrawal | Tissue | This compound | O1 | O2 | O6 (MQCA) |

| 6 hours | Liver | ND | ND | 456.0 | 189.0 |

| Kidney | ND | ND | 934.0 | 254.0 | |

| Muscle | ND | ND | 123.0 | 45.0 | |

| Fat | ND | ND | 89.0 | 33.0 | |

| 1 day | Liver | ND | ND | 354.0 | 143.0 |

| Kidney | ND | ND | 789.0 | 201.0 | |

| 3 days | Liver | ND | ND | 211.0 | 87.0 |

| Kidney | ND | ND | 543.0 | 134.0 | |

| 7 days | Liver | ND | ND | 89.0 | 34.0 |

| Kidney | ND | ND | 289.0 | 78.0 | |

| 14 days | Liver | ND | ND | 34.0 | 12.0 |

| Kidney | ND | ND | 111.0 | 32.0 | |

| ND: Not Detected |

Table 2: Mean Concentrations (µg/kg) of this compound and its Metabolites in Broiler Tissues [11][16]

| Time after Withdrawal | Tissue | This compound | O1 | O2 | O6 (MQCA) |

| 6 hours | Liver | ND | ND | 234.0 | 102.0 |

| Kidney | ND | ND | 345.0 | 154.0 | |

| Muscle | ND | ND | 56.0 | 23.0 | |

| Fat | ND | ND | 34.0 | 15.0 | |

| 1 day | Liver | ND | ND | 187.0 | 81.0 |

| Kidney | ND | ND | 298.0 | 121.0 | |

| 3 days | Liver | ND | ND | 112.0 | 45.0 |

| Kidney | ND | ND | 198.0 | 87.0 | |

| 5 days | Liver | ND | ND | 76.0 | 28.0 |

| Kidney | ND | ND | 143.0 | 54.0 | |

| 7 days | Liver | ND | ND | 45.0 | 16.0 |

| Kidney | ND | ND | 98.0 | 32.0 | |

| ND: Not Detected |

Deoxythis compound (O2) is consistently found at higher concentrations and persists longer in the tissues of both pigs and broilers compared to other metabolites, suggesting it is a more suitable marker residue than MQCA.[10][11][16] The elimination half-life of deoxythis compound is notably longer in the liver and kidney of broilers (t1/2 >4 days) compared to pigs (t1/2 2.04–2.46 days).[10][11][16][17]

Experimental Protocols

The identification and quantification of this compound and its metabolites have been achieved through various analytical techniques. A general workflow for these experiments is depicted below.

General experimental workflow for this compound residue analysis.

Sample Preparation

A common procedure for the extraction of this compound and its metabolites from animal tissues involves the following steps:[18]

-

Homogenization: Tissue samples (muscle, liver, kidney, fat) are homogenized.

-

Extraction: The homogenized tissue is extracted with a solution of 2% metaphosphoric acid in 20% methanol.

-

Clean-up: The extract is then cleaned up using solid-phase extraction (SPE) with a mixed-mode anion-exchange column (e.g., Oasis MAX).

Analytical Methods

A sensitive and accurate HPLC-UV method has been established for the simultaneous determination of this compound and its six major metabolites.[11][19]

-

Column: C18 column

-

Mobile Phase: A gradient of 0.6% formic acid in water (A) and acetonitrile (B).

-

Detection: UV detector set at 320 nm.

-

Injection Volume: 40 µl.

LC-MS/MS provides a highly sensitive and specific method for the determination and confirmation of this compound and its metabolites.[18][20][21]

-

Ionization Mode: Positive electrospray ionization (ESI+) or atmospheric pressure chemical ionization (APCI).

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor and product ion transitions for each analyte, ensuring high selectivity and sensitivity.

Conclusion

The metabolism of this compound in swine and poultry is a complex process involving multiple enzymatic reactions that lead to a range of metabolites. While the general metabolic pathways are similar in both species, there are notable differences in the rate of elimination of key residues. The persistence of deoxythis compound (O2), particularly in the edible tissues of broilers, highlights the importance of species-specific considerations in the regulation and safety assessment of this veterinary drug. The analytical methods outlined in this guide provide a robust framework for the accurate monitoring of this compound residues in food products. Due to the genotoxic potential of the parent compound and its metabolites, the use of this compound has been banned or restricted in many countries to ensure consumer safety.[1][3][5][22]

References

- 1. thepigsite.com [thepigsite.com]

- 2. glenwood.ph [glenwood.ph]

- 3. jur.ph [jur.ph]

- 4. List of Banned Veterinary Drugs for use on Food Producing Animals - NAFDAC [nafdac.gov.ng]

- 5. BFAD DEPARTMENT OF HEALTH ADMINISTRATIVE ORDER NO. 4A-00 DEPARTMENT OF AGRICULTURE A ADMINISTRATIVE ORDER NO. 1-00 - BANNING AND WITHDRAWAL OF this compound AND CARBADOX FROM THE MARKET[*] - Supreme Court E-Library [elibrary.judiciary.gov.ph]

- 6. 701. This compound (WHO Food Additives Series 27) [inchem.org]

- 7. The metabolism of this compound in rats, chickens and pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Metabolism of Carbadox, this compound, Mequindox, Quinocetone an...: Ingenta Connect [ingentaconnect.com]

- 10. Frontiers | Tissue Depletion of this compound and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue [frontiersin.org]

- 11. Tissue Depletion of this compound and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of the Marker Residue of this compound in Pigs, Broilers, and Carp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The metabolism and N-oxide reduction of this compound in liver preparations of rats, pigs and chicken [hero.epa.gov]

- 16. Tissue Depletion of this compound and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and this compound-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. frontiersin.org [frontiersin.org]

- 20. Determination of Carbadox and metabolites of Carbadox and this compound in muscle tissue using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. cabidigitallibrary.org [cabidigitallibrary.org]

- 22. 808. This compound (WHO Food Additives Series 33) [inchem.org]

The Antibacterial Profile of Olaquindox: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olaquindox, a synthetic quinoxaline-1,4-dioxide derivative, is an antibacterial agent that has been utilized in veterinary medicine, primarily as a feed additive to promote growth and prevent certain bacterial infections in livestock, particularly pigs. Its efficacy is rooted in a broad-spectrum activity against a range of pathogenic bacteria. This technical guide provides an in-depth analysis of the antibacterial spectrum, efficacy, and mechanism of action of this compound, supported by experimental data and protocols for scientific and research applications.

Mechanism of Action: DNA Gyrase Inhibition

The primary antibacterial mechanism of this compound involves the inhibition of bacterial DNA synthesis. It specifically targets DNA gyrase (also known as topoisomerase II), a critical enzyme responsible for managing DNA topology by introducing negative supercoils into the circular bacterial chromosome and relaxing positive supercoils that accumulate during DNA replication and transcription.

By interfering with the function of DNA gyrase, this compound disrupts the structure of bacterial DNA, leading to catastrophic damage to the chromosome and subsequent microbial cell death. This targeted action makes it an effective bactericidal agent.

Figure 1. Mechanism of action of this compound.

Antibacterial Spectrum & Efficacy

This compound exhibits a broad antibacterial spectrum, with pronounced activity against both Gram-negative and Gram-positive pathogenic bacteria. It is particularly effective against Gram-negative organisms. Its spectrum includes, but is not limited to, Escherichia coli, Salmonella spp., Pasteurella spp., Proteus spp., and Staphylococcus spp. Notably, it has also been used to treat swine dysentery. One of its advantages is that it does not appear to significantly affect the non-pathogenic bacteria essential for normal gut function.

The efficacy of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes available MIC data for this compound against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Selected Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | Clinical Isolate (Pig) | 16 - 128 | |

| Escherichia coli | ATCC 25922 (Wildtype) | 64 | |

| Staphylococcus spp. | Not Specified | 50 - 100 | |

| Streptococcus spp. | Not Specified | 50 - 100 |

Note: Comprehensive MIC data for a wider range of pathogens is limited in publicly available literature.

Experimental Protocols

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a standard broth microdilution method for determining the MIC of this compound, adhering to general principles outlined by clinical standards institutes.

a. Materials:

-

This compound analytical standard

-

Appropriate solvent (e.g., DMSO) for stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial strains for testing (e.g., E. coli ATCC 25922)

-

Spectrophotometer or microplate reader

-

Sterile pipettes and tubes

b. Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent. For example, a 1280 µg/mL stock in DMSO.

-

Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in CAMHB across the wells of a 96-well plate to achieve a range of desired concentrations (e.g., 256, 128, 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).

-

Inoculum Preparation: Culture the test bacterium overnight on an appropriate agar medium. Suspend several colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted this compound. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

Protocol for In Vivo Efficacy and Tissue Depletion Study

This protocol outlines a general workflow for assessing the efficacy and residue depletion of this compound in a target animal model, such as pigs.

a. Materials:

-

Test animals (e.g., healthy, weaned piglets)

-

Medicated feed containing a precise concentration of this compound (e.g., 50 ppm or 100 mg/kg).

-

Control (non-medicated) feed

molecular basis of olaquindox's growth-promoting effects

An In-depth Technical Guide on the Molecular Basis of Olaquindox's Growth-Promoting Effects

Introduction

This compound is a synthetic quinoxaline-1,4-dioxide derivative that has been historically utilized as an in-feed antibiotic growth promoter in livestock, particularly for pigs.[1][2][3] Its primary function is to enhance feed efficiency and accelerate growth.[4][5] The mechanisms underpinning these growth-promoting effects are multifaceted, involving direct antimicrobial action, modulation of the host's gut environment, and interaction with host cellular pathways. This technical guide provides a comprehensive overview of the molecular basis of this compound's action, supported by experimental data and detailed protocols. While its use is now restricted in many regions due to toxicity concerns, understanding its molecular functions remains crucial for veterinary science and drug development.[6][7]

Core Mechanisms of Action

The growth-promoting effects of this compound are not attributed to a single mode of action but rather to a combination of interrelated biological activities.

Antimicrobial Action and Gut Microbiota Modulation

The foundational mechanism of this compound is its antibacterial activity. It functions by inhibiting bacterial DNA gyrase, an enzyme critical for DNA replication and repair, leading to structural damage to the bacterial DNA and subsequent cell death.[4][8] This action is particularly effective against Gram-negative bacteria such as E. coli and Salmonella spp., which are common gut pathogens.[4][5]

By suppressing pathogenic and commensal bacteria in the gastrointestinal tract, this compound:

-

Reduces Competition for Nutrients: A lower bacterial load means less competition with the host for essential nutrients from the feed, thereby increasing nutrient availability for the animal.[9]

-

Decreases Production of Growth-Depressing Metabolites: It curtails the production of toxic bacterial metabolites like ammonia and p-cresol, which can impair intestinal health and hinder growth.[5][9]

-

Alters Microbiota Composition: Studies have demonstrated that this compound significantly alters the composition of the gut microbiota. In zebrafish, for instance, its administration leads to a notable increase in Enterobacter and a decrease in Cetobacterium.[10][11] This shift in the microbial landscape is a key driver of its physiological effects.

Enhancement of Nutrient Digestion and Absorption

This compound has been reported to stimulate the motor and secretory-enzymatic functions of the gastrointestinal tract.[4] This stimulation, combined with a healthier gut environment resulting from its antimicrobial action, leads to improved feed digestibility and more efficient absorption of nutrients, ultimately contributing to a better feed conversion ratio and accelerated growth.[4][12]

Modulation of Intestinal Mucosal Immunity

Chronic activation of the gut immune system in response to microbial challenges can be energetically costly, diverting resources away from growth. This compound has been shown to suppress E. coli-induced intestinal immune activation in piglets.[12] This immunomodulatory effect is characterized by a reduction in the number of intraepithelial lymphocytes (IELs) and immunoglobulin A (IgA) secreting cells in the intestinal mucosa.[12][13] By dampening this immune response, this compound may help conserve energy, which can then be reallocated to support growth.

Host Cellular and Molecular Pathways

Beyond its effects on the gut microbiome, this compound interacts directly with host cells, primarily through the induction of oxidative stress. These interactions are closely linked to its toxicity but are integral to understanding its complete molecular footprint.

-

Oxidative Stress and ROS Production: this compound and its metabolites can generate reactive oxygen species (ROS), leading to oxidative stress within the host's cells.[7][14] This is considered a primary mechanism for its cytotoxic and genotoxic effects.[7]

-

Activation of Stress-Response Pathways: The increase in cellular ROS activates key stress-response and apoptotic pathways:

-

p53 Pathway: this compound administration in mice has been shown to cause liver injury through the activation of the p53 pathway, a critical regulator of cell cycle arrest and apoptosis in response to cellular stress.[15]

-

JNK/p38 MAPK Pathway: The loss of p53 has been observed to decrease this compound-induced mitochondrial dysfunction and caspase activation by inhibiting the phosphorylation of p38 and JNK, two key kinases in the MAPK stress-response cascade.[15]

-

Autophagy: In response to this compound-induced stress, cells may upregulate autophagy, a cellular recycling process, as a survival mechanism. This has been observed through the activation of LC3 and Beclin1 pathways in cell models where p53 was knocked down.[15]

-

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound observed in key experimental studies.

Table 1: Effect of this compound on Growth Performance in Piglets

| Treatment Group | Average Daily Gain (ADG) ( g/day ) | Feed Conversion Ratio (FCR) | Reference |

|---|---|---|---|

| Control (Basal Diet) | Varies by study | Varies by study | [12][16] |

| This compound (100 mg/kg) | Significantly Improved (p < 0.01) | Significantly Improved (p < 0.01) | [12][16] |

| Cyadox (100 mg/kg) | Significantly Improved (p < 0.01) | Significantly Improved (p < 0.01) | [12] |

Note: In one study, the improvement in ADG and FCR was greater in cyadox-supplemented pigs compared to this compound-supplemented pigs.[12]

Table 2: Effect of this compound on Intestinal Mucosal Immunity in E. coli-Challenged Piglets

| Parameter | Location | Control + E. coli | This compound + E. coli | Reference |

|---|---|---|---|---|

| Intraepithelial Lymphocytes (IELs) | Jejunum & Ileum | Increased | Decreased (p < 0.05) | [13] |

| IgA Secreting Cells (ASCs) | Jejunum & Ileum | Increased | Decreased (p < 0.05) |[12][13] |

Table 3: Effect of this compound on Zebrafish Gut Microbiota Composition

| Bacterial Genus | Relative Abundance Change | Reference |

|---|---|---|

| Enterobacter | Drastic Increase ("bloom") | [10][11][17] |

| Cetobacterium | Diminished |[10][11][17] |

Experimental Protocols

Detailed methodologies from pivotal studies are outlined below.

Protocol 1: Piglet Growth and Intestinal Immunity Study

-

Objective: To determine the effects of this compound on growth performance and intestinal mucosal immunity in piglets challenged with E. coli.

-

Animal Model: Weaned Landrace x Large White crossbred piglets.

-

Experimental Design: A 2x3 factorial design was used. The factors were: 1) Oral inoculation with 10¹⁰ CFU of E. coli (O139:K88) or no inoculation, and 2) Dietary supplementation with no antimicrobial, 100 mg/kg this compound, or 100 mg/kg cyadox.[13]

-

Methodology:

-

Piglets were randomly allotted to the six treatment groups.

-

Diets were provided for a three-week experimental period.

-

Growth performance metrics, including Average Daily Gain (ADG) and Feed Conversion Ratio (FCR), were recorded.

-

At the end of the experiment, tissue samples were collected from the jejunum and ileum.

-

Immunohistochemistry was performed on tissue sections to enumerate the number of intraepithelial lymphocytes (IELs) and IgA-positive secreting cells (ASCs) in the intestinal lamina propria.[12][13]

-

Protocol 2: Zebrafish Gut Microbiota Analysis

-

Objective: To investigate the impact of this compound on the gut microbiota composition of zebrafish.

-

Animal Model: Adult zebrafish (Danio rerio).

-

Methodology:

-

Zebrafish were exposed to a low level of this compound in their water.

-

After the exposure period, intestinal contents were collected.

-

Total genomic DNA was extracted from the intestinal samples.

-

The V3-V4 region of the 16S rRNA gene was amplified using PCR.

-

The amplicons were sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).

-

Bioinformatic analysis was performed to classify the sequences into operational taxonomic units (OTUs) and determine the relative abundance of different bacterial taxa.[10][17]

-

Protocol 3: In Vivo Mouse Model for this compound-Induced Liver Injury

-

Objective: To investigate the roles of oxidative stress and p53 in this compound-induced liver damage.

-

Animal Model: Wild-type and p53 knockout mice.

-

Methodology:

-

Mice were administered this compound orally. A separate group was co-treated with the antioxidant N-acetylcysteine (NAC).

-

After treatment, blood and liver tissues were collected.

-

Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were measured to assess liver injury.

-

Liver tissues were analyzed for markers of oxidative stress (e.g., ROS levels, malondialdehyde content, superoxide dismutase activity).

-

Western blotting was performed on liver lysates to measure the protein levels and activation status of p53, p-JNK, p-p38, and markers of apoptosis (e.g., cleaved caspase-3) and autophagy (e.g., LC3, Beclin1).[15]

-

Visualizations: Pathways and Workflows

Caption: Workflow of this compound's Primary Growth-Promoting Mechanism.

Caption: Signaling Pathway of this compound-Induced Cellular Stress.

Caption: Experimental Workflow for Piglet Growth and Immunity Study.

References

- 1. biosynth.com [biosynth.com]

- 2. 808. This compound (WHO Food Additives Series 33) [inchem.org]

- 3. This compound | C12H13N3O4 | CID 71905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. agroolkar.com.ua [agroolkar.com.ua]

- 5. hdb.ugent.be [hdb.ugent.be]

- 6. The effect of antimicrobial growth promoter withdrawal on the health of weaned pigs in Finland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound-Induced Liver Damage Involved the Crosstalk of Oxidative Stress and p53 In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound [sitem.herts.ac.uk]

- 9. Antibiotics and Opportunities of Their Alternatives in Pig Production: Mechanisms Through Modulating Intestinal Microbiota on Intestinal Health and Growth [mdpi.com]

- 10. Antibiotic growth promoter this compound increases pathogen susceptibility in fish by inducing gut microbiota dysbiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound and cyadox stimulate growth and decrease intestinal mucosal immunity of piglets orally inoculated with Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of cyadox and this compound on intestinal mucosal immunity and on fecal shedding of Escherichia coli in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound-Induced Liver Damage Involved the Crosstalk of Oxidative Stress and p53 In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Antibiotic growth promoter this compound increases pathogen susceptibility in fish by inducing gut microbiota dysbiosis - ProQuest [proquest.com]

Olaquindox and its Impact on Gut Microbiota Composition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of olaquindox, a quinoxaline growth-promoting agent, on the composition and function of the gut microbiota. The information presented herein is synthesized from multiple studies, focusing on quantitative data, experimental methodologies, and the consequential impacts on host physiology.

Executive Summary

This compound has been utilized for decades as an antimicrobial growth promoter in livestock to enhance feed efficiency and control bacterial enteritis. Its mechanism of action is intertwined with its ability to modulate the gut microbiota. Research indicates that this compound induces significant shifts in the microbial community structure, a state often referred to as dysbiosis. These alterations include a reduction in microbial diversity and changes in the relative abundance of key bacterial phyla and genera. Such microbial shifts have been linked to compromised immune responses and increased susceptibility to pathogens in some animal models. This guide consolidates the current understanding of these interactions, presenting quantitative data, experimental protocols, and visual representations of the underlying biological processes.

Quantitative Impact of this compound on Gut Microbiota

The administration of this compound leads to measurable changes in the gut microbial ecosystem. The following tables summarize the key quantitative findings from various studies, focusing on microbial diversity and taxonomic shifts.

Table 2.1: Effects of this compound on Microbial Diversity Indices

| Animal Model | Treatment Details | Diversity Metric | Observation | Significance | Citation |

| Weaned Pigs | This compound (OLA) in combination with Chlortetracycline (CTC) and either Enramycin (ER) or Virginiamycin (VIR) for 28 days. | α-Diversity & β-Diversity | Decreased | P < 0.05 |

Table 2.2: Effects of this compound on Bacterial Taxa Abundance

| Animal Model | Treatment Details | Phylum/Genus | Change in Relative Abundance | Citation |

| Weaned Pigs | OLA in combination with CTC and ER/VIR. | Bacteroidetes (Phylum) | Increased | |

| Weaned Pigs | OLA in combination with CTC and ER/VIR. | Prevotella (Genus) | Increased | |

| Weaned Pigs | OLA in combination with CTC. | Proteobacteria (Phylum) | Decreased | |

| Weaned Pigs | OLA in combination with CTC. | Succinivibrio (Genus) | Decreased | |

| Zebrafish | Low-dose this compound. | Proteobacteria (Phylum) | Increased | |

| Zebrafish | Low-dose this compound. | Firmicutes (Phylum) | Decreased | |

| Zebrafish | Low-dose this compound. | Bacteroidetes (Phylum) | Decreased | |

| Zebrafish | Low-dose this compound. | Enterobacter (Genus) | Drastic Bloom | |

| Zebrafish | Low-dose this compound. | Cetobacterium (Genus) | Diminished | |

| Piglets | Early-life intervention with this compound, oxytetracycline, and kitasamycin from day 7 to 42. | Lactobacillus (Genus) | Decreased (in stomach) | |

| Piglets | Early-life intervention with this compound, oxytetracycline, and kitasamycin from day 7 to 42. | Streptococcus suis (Species) | Increased (in small intestine) |

Experimental Protocols and Methodologies

Understanding the experimental context is crucial for interpreting the data. The following sections detail the methodologies typically employed in studies investigating the effects of this compound.

-

Swine Model (Weaned Piglets):

-

Animals: Weaned pigs are commonly used to study the effects of in-feed antibiotics. In one representative study, 400 weaned pigs were assigned to different antibiotic combination groups.

-

Diet and this compound Administration: this compound is typically administered as a feed additive. For instance, it has been used at a concentration of 100 mg/kg in the basal diet.

-

Duration: Treatment periods often span several weeks, such as 28 days, to assess the impact on the developing gut microbiota.

-

Challenge Studies: To assess efficacy, some studies involve an oral challenge with pathogenic bacteria, such as Escherichia coli (O139:K88, 10¹⁰ CFU), alongside the antimicrobial supplementation.

-

-

Aquatic Model (Zebrafish):

-

Rationale: Zebrafish serve as a valuable model for studying host-microbiota interactions due to their genetic tractability and transparent larvae.

-

Treatment: Low-dose this compound is administered to investigate its effects on the intestinal microbiota and subsequent susceptibility to aquatic pathogens like Aeromonas hydrophila.

-

The primary method for analyzing gut microbiota composition is 16S rRNA gene sequencing.

-

Sample Collection: Fecal samples or intestinal contents are collected from control and treated animal groups.

-

DNA Extraction: Bacterial genomic DNA is extracted from the collected samples using standardized commercial kits.

-

PCR Amplification and Sequencing: The hypervariable regions (e.g., V3-V4) of the 16S rRNA gene are amplified using polymerase chain reaction (PCR). The resulting amplicons are then sequenced using high-throughput platforms like Illumina MiSeq.

-

Bioinformatic Analysis: The sequencing data undergoes a rigorous bioinformatic pipeline to classify operational taxonomic units (OTUs) or amplicon sequence variants (ASVs), assess microbial diversity (alpha and beta), and determine the taxonomic composition of the microbial communities.

The following diagram illustrates a typical experimental workflow.

Unraveling Bacterial Defenses: A Technical Guide to Olaquindox Resistance Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olaquindox, a quinoxaline-1,4-dioxide derivative, has been utilized in veterinary medicine as a growth promoter and for the control of bacterial infections, particularly in swine. Its antibacterial activity is primarily attributed to the inhibition of bacterial DNA synthesis. However, the emergence and spread of bacterial resistance to this compound pose a significant challenge to its continued efficacy and raise concerns about the potential for cross-resistance to other antimicrobial agents. This technical guide provides an in-depth exploration of the core mechanisms governing bacterial resistance to this compound, offering a comprehensive resource for researchers, scientists, and professionals involved in drug development. We will delve into the genetic determinants, biochemical pathways, and regulatory networks that bacteria employ to counteract the effects of this antimicrobial agent.

Core Mechanisms of this compound Resistance

Bacterial resistance to this compound is a multifaceted phenomenon involving both the acquisition of specific resistance genes and modifications to the bacterial chromosome. These mechanisms can be broadly categorized into two main strategies: reducing the intracellular concentration of the drug and altering cellular processes to mitigate its effects.

Plasmid-Mediated Efflux: The OqxAB Pump

The most significant and well-characterized mechanism of high-level resistance to this compound is the acquisition of a plasmid-encoded multidrug efflux pump, OqxAB. This pump belongs to the Resistance-Nodulation-Cell Division (RND) family of transporters.

-

Genetic Basis: The OqxAB pump is encoded by the oqxA and oqxB genes, which are often located on conjugative plasmids, facilitating their horizontal transfer between different bacterial species.

-

Function: The OqxAB pump actively transports this compound out of the bacterial cell, thereby reducing its intracellular concentration to sub-lethal levels. This process is dependent on the proton-motive force. The OqxAB pump is a tripartite system that requires the outer membrane protein TolC for its function in Escherichia coli.

-

Substrate Specificity: Beyond this compound, the OqxAB pump can confer resistance to a range of other antimicrobial compounds, including chloramphenicol and fluoroquinolones, raising concerns about multidrug resistance.

Chromosomal Resistance Mechanisms

In addition to plasmid-mediated resistance, bacteria can develop resistance to this compound through mutations in their chromosomal DNA. These mutations often lead to more moderate levels of resistance compared to the OqxAB pump but can still have a significant clinical impact.

-

Upregulation of Efflux Pumps: Exposure to sub-inhibitory concentrations of this compound can lead to the upregulation of chromosomally encoded efflux pumps. This adaptive response helps the bacteria to expel the drug more efficiently.

-

Downregulation of Outer Membrane Porins: A decrease in the expression of outer membrane porin genes, such as ompF, can reduce the influx of this compound into the bacterial cell. This mechanism effectively lowers the intracellular drug concentration.

-

Alterations in Metabolic Pathways: Transcriptomic and genomic analyses of this compound-resistant E. coli have revealed significant changes in metabolic pathways. Genes involved in the tricarboxylic acid (TCA) cycle and oxidation-reduction processes are often upregulated. These alterations may help the bacteria to cope with the oxidative stress induced by this compound.

-

DNA Repair and Replication Mutations: this compound's mode of action involves DNA damage. Consequently, mutations in genes involved in DNA repair and replication are frequently observed in resistant strains. These mutations may allow the bacteria to better tolerate the genotoxic effects of the drug. Single nucleotide polymorphisms (SNPs) have been identified in genes such as degQ, ks71A, vgrG, bigA, and cusA in this compound-resistant E. coli.

Quantitative Data on this compound Resistance

The following tables summarize quantitative data on this compound resistance from various studies, providing a comparative overview of resistance levels in different bacterial species and strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Escherichia coli

| Strain | Resistance Mechanism | This compound MIC (µg/mL) | Reference |

| E. coli (Control) | Susceptible | 8 | |

| E. coli with pOLA52 (oqxAB) | Plasmid-mediated efflux | >128 | |

| E. coli with subcloned oqxAB | Plasmid-mediated efflux | >128 |

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound and Other Antimicrobials in the Presence of the oqxAB Efflux Pump

| Strain | Antimicrobial | MIC (µg/mL) | Reference |

| E. coli N43/pLOW2 (control) | This compound | 8 | |

| E. coli N43/pLOW2::oqxAB | This compound | >128 | |

| E. coli N43/pLOW2 (control) | Chloramphenicol | 2 | |

| E. coli N43/pLOW2::oqxAB | Chloramphenicol | 256 |

Table 3: Relative Gene Expression of oqxB in Klebsiella pneumoniae

| Strain | This compound Resistance Level | Relative oqxB Expression (Fold Change) |

| K. pneumoniae (Low Resistance) | Low | 1 |

| K. pneumoniae (High Resistance) | High | >20 |

Experimental Protocols